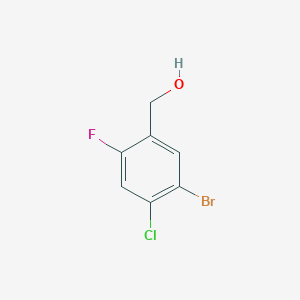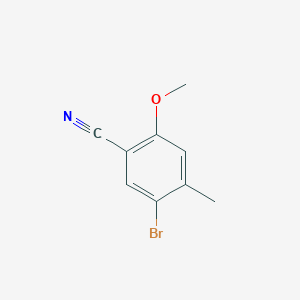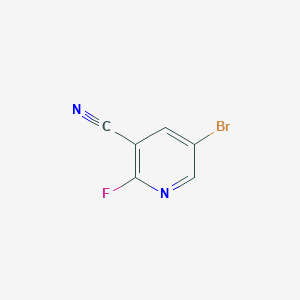![molecular formula C16H14ClN3O B1382119 (2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone CAS No. 1597421-37-8](/img/structure/B1382119.png)
(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Descripción general
Descripción
“(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone” is a synthetic compound with the molecular formula C16H14ClN3O and a molecular weight of 299.76 g/mol . It is a pale-yellow to yellow-brown solid . This compound has attracted considerable interest in scientific research and development.
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code. The IUPAC name is “(2-chloropyridin-4-yl) (1-isopropyl-1H-pyrrolo [3,2-c]pyridin-3-yl)methanone” and the InChI code is "1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3" .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 299.76 g/mol . The compound should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
This compound, with the CAS number 1597421-37-8, has a structure that suggests potential utility in pharmaceutical research. Its molecular framework is indicative of a role in the synthesis of small molecule drugs due to the presence of pyrrolopyridine and chloropyridine moieties, which are common in molecules with biological activity .
Biological Studies as a Bioisostere
The pyrrolo[3,2-c]pyridine core of the compound can act as a bioisostere for indole, which is a fundamental scaffold in medicinal chemistry. Bioisosteres are used to modify the biological properties of a compound without significantly altering its molecular shape, which can be crucial in the design of new drugs .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(1-propan-2-ylpyrrolo[3,2-c]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZIMRJOEPUAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CN=C2)C(=O)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

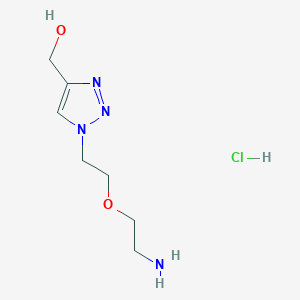
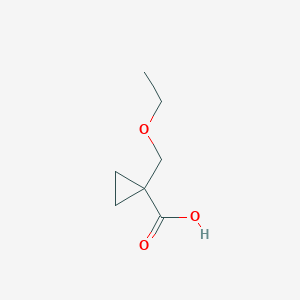

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
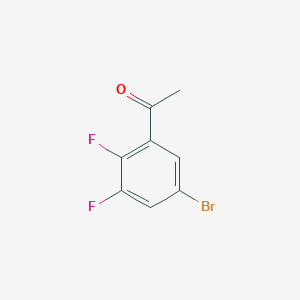
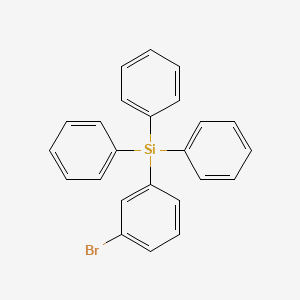
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)
